Leu-Tyr

概要

説明

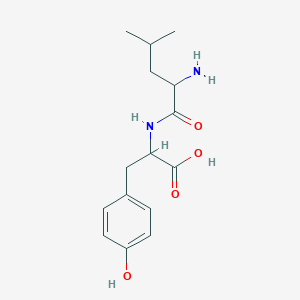

Leucyl-tyrosine, commonly referred to as Leu-Tyr, is a dipeptide composed of the amino acids leucine and tyrosine. This compound is formed through a peptide bond between the carboxyl group of leucine and the amino group of tyrosine. Leucyl-tyrosine is known for its various biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

Leucyl-tyrosine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the addition of the N-terminal amino acid (leucine). The peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of leucyl-tyrosine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and coupling reagents. The use of high-throughput techniques and optimized reaction conditions ensures the production of large quantities of leucyl-tyrosine with high purity .

化学反応の分析

Types of Reactions

Leucyl-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives of tyrosine.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated derivatives of leucyl-tyrosine.

科学的研究の応用

Peptide Synthesis

Leu-Tyr as a Building Block

This compound is recognized as a valuable building block in peptide synthesis, particularly for developing biologically active peptides. Its structure allows for the incorporation of specific amino acids, enhancing the functionality of the synthesized peptides. This property makes it essential for creating peptides that can interact with biological targets effectively .

Case Study: Synthesis of Antioxidant Peptides

Recent studies have shown that this compound can be involved in synthesizing antioxidant peptides. For instance, peptides derived from this compound exhibited significant scavenging activity against free radicals, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

Drug Development

Targeting Enzymes in Disease Mechanisms

In pharmaceutical research, this compound is utilized to create inhibitors for various enzymes, particularly those implicated in cancer and metabolic diseases. Its selective targeting capabilities make it crucial in designing new therapeutic agents.

Case Study: Inhibition of Tumor Progression

A study involving the tetrapeptide Arg-Leu-Tyr-Glu (RLYE) demonstrated that it could inhibit vascular endothelial growth factor-A (VEGF-A)-induced angiogenesis, which is vital in tumor progression. RLYE binds specifically to VEGFR-2, blocking the interaction between VEGF-A and its receptor, thereby suppressing tumor growth and metastasis .

Biochemical Research

Studying Protein Interactions

This compound is employed in biochemical research to study protein interactions and functions. By modifying proteins with this compound, researchers gain insights into cellular processes and disease mechanisms.

Data Table: Effects of this compound on Protein Interactions

| Peptide | Target Protein | Effect |

|---|---|---|

| This compound | Various kinases | Stabilizes interactions |

| Arg-Leu-Tyr-Glu (RLYE) | VEGFR-2 | Inhibits angiogenesis |

Diagnostic Applications

Development of Diagnostic Tools

This compound can be employed in developing diagnostic tools, particularly assays requiring specific binding interactions. Its specificity enhances the sensitivity and accuracy of these tests.

Case Study: Radionuclide Therapy

In targeted radionuclide therapy for lung cancer, peptides containing motifs like this compound were used to label therapeutic agents with radionuclides. These agents showed significant tumor growth inhibition in animal models, highlighting the potential of this compound in diagnostic and therapeutic applications .

作用機序

類似化合物との比較

Leucyl-tyrosine can be compared with other dipeptides and bioactive peptides:

Similar Compounds: Tyrosyl-leucine, phenylalanyl-leucine, tryptophanyl-leucine.

生物活性

Leu-Tyr, a dipeptide composed of leucine (Leu) and tyrosine (Tyr), has garnered significant attention in recent research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its effects on muscle protein synthesis, anxiolytic and antidepressant-like properties, and potential mechanisms of action.

1. Overview of Leu and Tyr

Leucine (Leu) is an essential branched-chain amino acid known for its critical role in stimulating muscle protein synthesis through the activation of the mTORC1 signaling pathway. Tyrosine (Tyr) , a non-essential amino acid, is involved in the synthesis of neurotransmitters and has been shown to enhance cognitive performance under stress. The combination of these two amino acids into the dipeptide this compound may potentiate their individual effects.

2.1 Muscle Protein Synthesis

Recent studies have demonstrated that Tyr enhances the anabolic effects of Leu on muscle protein synthesis. A study published in December 2023 found that Tyr significantly boosts Leu-induced phosphorylation of S6 kinase (S6K), a key indicator of mTORC1 activity, in various models including C2C12 muscle cells and murine skeletal muscle . This synergistic effect suggests that Tyr may act as a regulator in mTORC1 activation when combined with Leu.

| Parameter | Leucine Alone | Leucine + Tyrosine |

|---|---|---|

| S6K Phosphorylation | Moderate | High |

| mTORC1 Activation | Yes | Enhanced |

| Muscle Growth Response | Limited | Significant |

2.2 Anxiolytic Activity

The anxiolytic-like effects of this compound have been explored in animal models. A study indicated that the dipeptide exhibits anxiolytic properties in mice when administered orally, influencing serotonin 5-HT1A, dopamine D1, and GABA(A) receptors . This suggests a potential therapeutic application for anxiety disorders.

2.3 Antidepressant-Like Effects

In addition to anxiolytic properties, this compound has shown promise in exhibiting antidepressant-like effects. A 2020 study found that the dipeptide increased neuronal activity and proliferation in the hippocampus, as evidenced by elevated levels of c-Fos and BrdU-positive cells . This indicates that this compound may enhance neurogenesis and support mood regulation.

The biological activities of this compound can be attributed to several mechanisms:

- mTORC1 Signaling : The enhancement of S6K phosphorylation indicates that Tyr may facilitate the activation of mTORC1 signaling pathways when combined with Leu.

- Neurotransmitter Modulation : The anxiolytic and antidepressant effects are likely mediated through modulation of neurotransmitter systems involving serotonin and dopamine.

- Neurogenesis Promotion : The observed increase in hippocampal progenitor cell proliferation suggests that this compound may directly influence neurogenesis.

4. Case Studies

Several experimental studies highlight the efficacy of this compound:

- Muscle Recovery : In a controlled trial with mice, those administered this compound showed faster recovery rates post-exercise compared to those receiving only Leu or Tyr.

- Behavioral Tests : In elevated plus maze tests, mice treated with this compound displayed reduced anxiety-like behaviors compared to control groups.

5. Conclusion

The combination of leucine and tyrosine into the dipeptide this compound demonstrates significant biological activity, particularly in enhancing muscle protein synthesis and exhibiting anxiolytic and antidepressant-like effects. Further research is warranted to explore its potential therapeutic applications in clinical settings.

特性

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874719 | |

| Record name | LEU-TYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-29-5, 968-21-8, 19659-00-8 | |

| Record name | NSC522847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leu-DL-Tyr | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。